molecular formula C10H15N3 B11753479 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11753479
M. Wt: 177.25 g/mol
InChI Key: XEFWQSOVDCTIEP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features both azetidine and imidazo[1,2-a]pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the formation of the azetidine ring followed by the construction of the imidazo[1,2-a]pyridine scaffold. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of bases such as sodium hydroxide in methanol and hydrogenation procedures .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrogen gas, and various bases and acids. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Known for its role in β-lactam antibiotics.

    Imidazo[1,2-a]pyridine derivatives: Widely studied for their pharmacological activities.

Uniqueness

2-(Azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The combination of azetidine and imidazo[1,2-a]pyridine rings allows for versatile chemical modifications and potential for diverse biological activities .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(azetidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H15N3/c1-2-4-13-7-9(8-5-11-6-8)12-10(13)3-1/h7-8,11H,1-6H2

InChI Key

XEFWQSOVDCTIEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CNC3

Origin of Product

United States

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